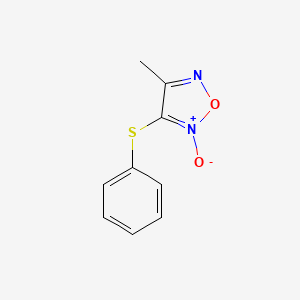
1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide is a heterocyclic compound with the molecular formula C9H8N2O2S. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a thioamide with nitrous acid, followed by oxidation to form the desired oxadiazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole, 3-methyl-4-phenyl-, 5-oxide: Similar in structure but lacks the phenylthio group.
1,2,5-Oxadiazole, 3-methyl-4-(methylthio)-, 5-oxide: Contains a methylthio group instead of a phenylthio group.
1,2,5-Oxadiazole, 3-methyl-4-(phenylamino)-, 5-oxide: Contains a phenylamino group instead of a phenylthio group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
49739-37-9 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-methyl-2-oxido-3-phenylsulfanyl-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H8N2O2S/c1-7-9(11(12)13-10-7)14-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
RFQJEKUCEHDILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NO[N+](=C1SC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


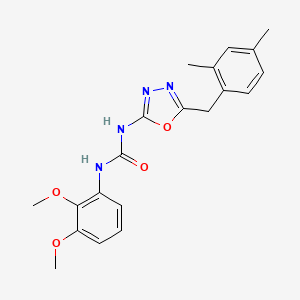
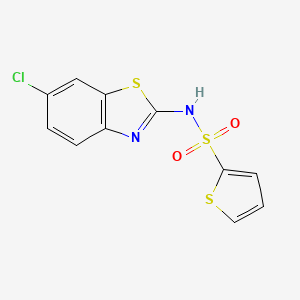
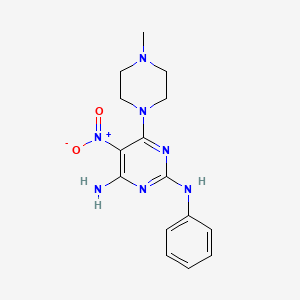
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
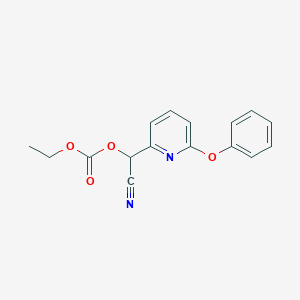
![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
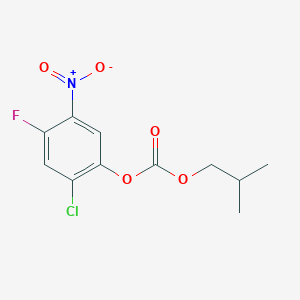
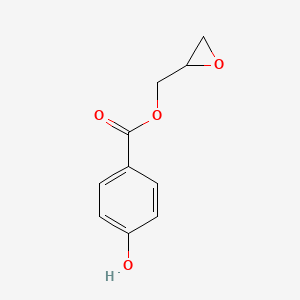
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
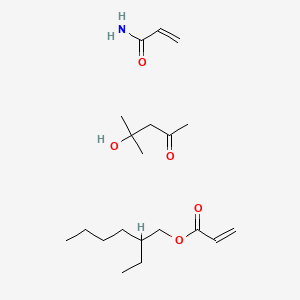
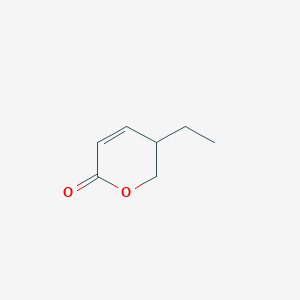
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)

![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
